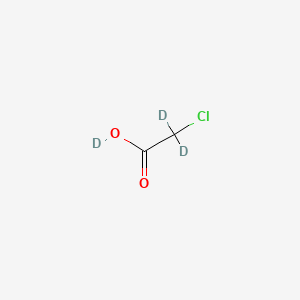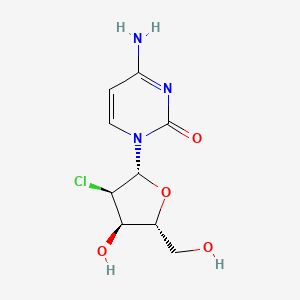
2'-Chloro-2'-deoxycytidine
Overview
Description
2’-Chloro-2’-deoxycytidine is a chlorinated purine nucleoside with activity against lymphoproliferative disorders . Its molecular formula is C9H12ClN3O4 and it has a molecular weight of 261.66 .
Synthesis Analysis
The synthesis of 2’-Chloro-2’-deoxycytidine involves several enzymes including deoxycytidine kinase . The phosphorylation of 2’-Chloro-2’-deoxycytidine by deoxycytidine kinase and intracellular accumulation of 2-chloro-2’-deoxyadenosine triphosphate (CdATP) were found to be similar in EHEB cells and in other CdA-sensitive cell lines .Molecular Structure Analysis
The molecular structure of 2’-Chloro-2’-deoxycytidine can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involving 2’-Chloro-2’-deoxycytidine are complex and involve several enzymes. For instance, the phosphorylation of 2’-Chloro-2’-deoxycytidine by deoxycytidine kinase is a key step in its activation .Physical and Chemical Properties Analysis
The physical and chemical properties of 2’-Chloro-2’-deoxycytidine can be found in various chemical databases .Scientific Research Applications
It has been found that derivatives of 2'-deoxycytidine, including 3-(2-hydroxyethyl)-2'-deoxycytidine, are involved in mutagenesis and carcinogenesis. These derivatives can be incorporated into DNA oligomers, although they are unstable in aqueous solutions (Zhang, Rieger, Iden, & Johnson, 1995).
The myeloperoxidase-H2O2-Cl− system, which generates molecular chlorine, can oxidize nucleic acids, leading to the production of 5-chloro-2'-deoxycytidine. This system plays a critical role in host defenses against pathogens and may contribute to nucleic acid oxidation at inflammation sites (Henderson, Byun, & Heinecke, 1999).
2-Chloro-2'-deoxyadenosine, a related compound, exhibits a pronounced inhibition of DNA synthesis in human lymphocytes, suggesting a potential role in the treatment of lymphomas (Sasvári‐Székely, Piróth, Kazimierczuk, & Staub, 1994).
Studies on 5-chloro-2'-deoxycytidine, another derivative, have suggested its potential as a radiosensitizing agent in cancer treatment. Its pharmacokinetics and metabolism have been explored, indicating a short half-life and renal excretion (Hale, Bigelow, Mathews, & McCormack, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2’-Chloro-2’-deoxycytidine interacts with several enzymes, proteins, and other biomolecules. It has a mechanism of inhibiting DNA methyltransferases . This interaction can lead to potential anti-metabolic and anti-tumor activities .
Cellular Effects
2’-Chloro-2’-deoxycytidine has been shown to induce apoptosis in quiescent lymphocytes . This makes it a useful drug for the treatment of indolent lymphoproliferative diseases . It is toxic to a cell that is not undergoing replicative DNA synthesis .
Molecular Mechanism
The mechanism of action of 2’-Chloro-2’-deoxycytidine involves its incorporation into the genome from the nucleotide pool . It enters cells and is likely erroneously incorporated into the genome . This leads to a distinctive high-resolution mutational spectrum of transition mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, 2’-Chloro-2’-deoxycytidine has been shown to induce a dose-dependent decrease in cell growth and survival up to a dose of 0.3 mM . The dose-dependent effect diminishes at higher concentrations .
Metabolic Pathways
2’-Chloro-2’-deoxycytidine is involved in several metabolic pathways. It is a substrate for deoxycytidine kinase , an enzyme that phosphorylates deoxycytidine and its analogs. This phosphorylation is a key step in the metabolism of 2’-Chloro-2’-deoxycytidine .
Transport and Distribution
It is known that 2’-Chloro-2’-deoxycytidine enters cells and is likely erroneously incorporated into the genome from the nucleotide pool .
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZPBORRQPATRO-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676912 | |
| Record name | 2'-Chloro-2'-deoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10212-19-8 | |
| Record name | 2'-Chloro-2'-deoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 2'-Chloro-2'-deoxycytidine interact with ribonucleotide reductase and what are the downstream effects?
A: this compound and its related 2'-modified analogs (2'-fluoro-2'-deoxycytidine and 2'-azido-2'-deoxycytidine 5'-triphosphate) act as mechanism-based inhibitors of ribonucleotide reductases (RNRs) []. These enzymes are essential for DNA synthesis, as they catalyze the conversion of ribonucleotides to deoxyribonucleotides. Upon interacting with RNRs, these 2'-modified nucleotides decompose into their base components, inorganic di(tri)phosphate, and 2'-methylene-3(2H)-furanone []. This decomposition inactivates the enzyme, ultimately inhibiting DNA synthesis. Interestingly, while 2'-azido-2'-deoxycytidine 5'-triphosphate (N3CTP) scavenges the glycyl radical in anaerobic Escherichia coli RNR, no new transient radical species were observed, unlike in class I RNRs []. This suggests a similar but distinct chemical mechanism for ribose reduction in different RNR classes.
Q2: How does the phosphorylation state of this compound affect its rate of hydrolysis to the corresponding arabino derivative?
A: Research indicates that the rate of hydrolysis of this compound to arabino-cytidine is significantly influenced by its phosphorylation state []. The hydrolysis occurs most rapidly in the nucleoside form, followed by a decrease in rate for the 5'-monophosphate and 5'-diphosphate forms. Notably, the slowest hydrolysis rate is observed in the polymerized form (polynucleotide) []. This suggests that the presence and size of the phosphate group at the 5' position significantly hinders the hydrolysis reaction, likely due to steric hindrance and electronic effects. Furthermore, in the case of 2'-Chloro-2'-deoxyuridine, an additional product, O2, 2'-cyclonucleoside, was observed alongside the arabino derivative, highlighting the potential for multiple reaction pathways depending on the base moiety [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


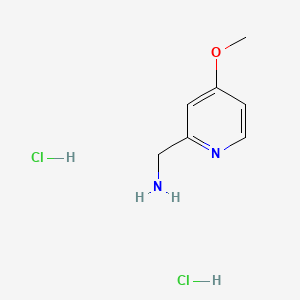
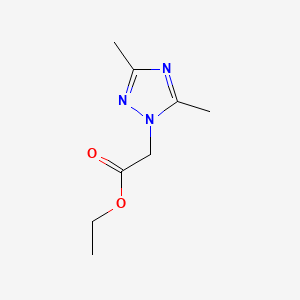
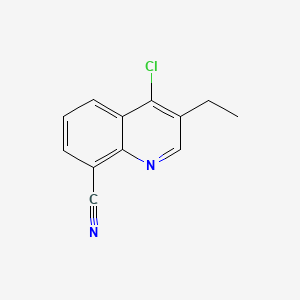
![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)
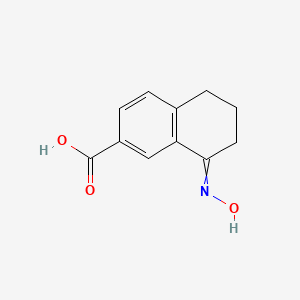
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/no-structure.png)


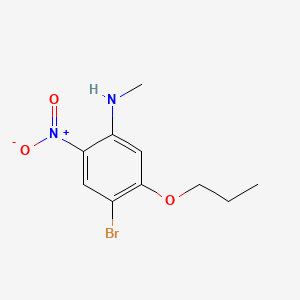
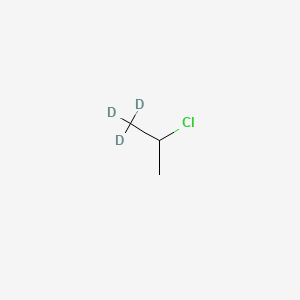
![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)
